Hhtdd
Description
Hexanitrohexaazatricyclododecanidione (HHTDD) is a high-energy polycyclic nitramine compound first synthesized in 1991 . Its structure features a tricyclic framework with six nitro groups and two ketone moieties, contributing to exceptional explosive performance. Key properties include:
- Density: 2.00–2.07 g/cm³
- Detonation Velocity: Up to 9,546 m/s (at ρ = 1.995 g/cm³), the highest reported for any explosive .
- Thermal Stability: Decomposition onset temperature (Te0) of 456.91 K and peak temperature (Tp0) of 460.30 K .
- Sensitivity: High mechanical sensitivity (impact sensitivity H50 = 20.40 cm; friction sensitivity >360 N) .
- Hydrolytic Stability: Poor stability in humid environments, degrading into non-toxic byproducts .
This compound is synthesized via a three-step process: (1) condensation of formaldehyde and glyoxal to form 1,4-diacyl-2,3,5,6-tetrahydroxypiperazine (DFTHP), (2) reaction with urea to yield HTDD hydrochloride, and (3) nitration to produce this compound .
Properties
CAS No. |
115029-33-9 |
|---|---|
Molecular Formula |
C6H4N12O14 |
Molecular Weight |
468.17 g/mol |
IUPAC Name |
2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane-5,11-dione |
InChI |
InChI=1S/C6H4N12O14/c19-5-9(15(25)26)1-2(10(5)16(27)28)8(14(23)24)4-3(7(1)13(21)22)11(17(29)30)6(20)12(4)18(31)32/h1-4H |
InChI Key |
ZFBXJPJQJKATGM-UHFFFAOYSA-N |
Canonical SMILES |
C12C(N(C3C(N1[N+](=O)[O-])N(C(=O)N3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine (DFTHP)
- Reaction: Condensation of formamide with glyoxal under basic catalysis.
- Catalysts: Both inorganic bases (sodium bicarbonate, sodium carbonate, sodium hydroxide) and organic bases (e.g., triethylamine) are effective.
- Procedure:
- A mixture of glyoxal (40% aqueous solution) and formamide is prepared.
- Triethylamine is added dropwise to the mixture at ambient temperature.
- The reaction proceeds for approximately 2 hours, resulting in a thick yellow suspension.
- The product is filtered under reduced pressure, washed with water and methanol, and dried.
- Yield: Approximately 66% theoretical yield of fine-crystalline DFTHP.
- Chemical Structure:
$$
\text{DFTHP: } \mathrm{C6H8N2O6}
$$
$$
\text{Formamide} + \text{Glyoxal} \xrightarrow[\text{Base}]{\text{RT, 2h}} \text{DFTHP}
$$
Synthesis of 2,6-Dioxodecahydro-1H,5H-diimidazo[4,5,4’,5’]pyrazine Hydrate Dihydrochloride (HTDD)
- Reaction: Cyclization of DFTHP with urea in concentrated hydrochloric acid.
- Conditions:
- 35% aqueous HCl solution is used as the reaction medium.
- Urea is dissolved in HCl, followed by slow addition of DFTHP.
- The mixture is stirred at 20 °C for 90 hours.
- Isolation:
- The precipitated dihydrochloride hydrate is filtered and washed with methanol.
- Recrystallization from cold methanol yields the monohydrochloride salt.
- Yield:
- Dihydrochloride hydrate: ~80.2% theoretical yield.
- Monohydrochloride salt: ~38% theoretical yield after purification.
- Properties:
- Decomposition temperature: 183-185 °C.
- Elemental analysis confirms the expected composition.
- Reaction Scheme:
$$
\text{DFTHP} + \text{Urea} \xrightarrow[\text{HCl}, 20^\circ C, 90h]{} \text{HTDD}
$$
Summary Table of Preparation Steps and Conditions
| Step | Compound | Reactants & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine (DFTHP) | Formamide + Glyoxal, triethylamine catalyst, RT, 2 h | 66 | Base catalyzed condensation |
| 2 | 2,6-Dioxodecahydro-1H,5H-diimidazo[4,5,4’,5’]pyrazine hydrate dihydrochloride (HTDD) | DFTHP + Urea, 35% HCl, 20 °C, 90 h | 80.2 (dihydrochloride hydrate) | Cyclization in acidic medium |
| 3 | Hexanitrohexaazatricyclododecanedione (HHTDD) | HTDD + 100% HNO3 + P2O5 (N2O5 source), –15 to 45 °C, 4 h total | 50 (after purification) | Nitration with dinitrogen pentoxide |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR spectrum of this compound shows a signal at 8.4 ppm corresponding to protons bonded to piperazine ring carbons.
- ^13C NMR spectrum shows resonance signals at 63 ppm (piperazine carbons) and 141 ppm (carbonyl carbons).
- Elemental Analysis:
- Experimental elemental composition closely matches theoretical values for HTDD and this compound within ±0.2% error.
- Melting/Decomposition Points:
- HTDD decomposes at 183-185 °C.
- Purity:
- Recrystallization methods yield high-purity this compound with minimal losses (~5%).
Additional Notes and Perspectives
- The use of dinitrogen pentoxide (N2O5) generated in situ by dehydration of nitric acid with phosphorus pentoxide is essential for full nitration to this compound.
- Attempts to nitrate HTDD with only fuming nitric acid or mixtures with acetic anhydride or sulfuric acid yield incomplete nitration products (pentanitro derivatives).
- The multi-step synthesis route allows isolation and purification of intermediates, improving overall product purity and reproducibility.
- The synthetic methods have been validated in multiple studies and provide a reliable laboratory-scale preparation of this compound.
- Experimental yields and purification losses reported in literature vary, with some reports indicating crude yields up to 74%, but purified yields around 50% are typical.
- The compound’s high density and predicted detonation velocity make it a promising candidate for energetic material applications, although detailed explosive property data remain limited.
Chemical Reactions Analysis
Types of Reactions
Hexanitrohexaazatricyclododecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert hexanitrohexaazatricyclododecanedione into less nitrated derivatives.
Substitution: Substitution reactions involve the replacement of nitro groups with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hexanitrohexaazatricyclododecanedione include nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of hexanitrohexaazatricyclododecanedione depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce less nitrated derivatives .
Scientific Research Applications
Hexanitrohexaazatricyclododecanedione has several scientific research applications, particularly in the field of energetic materials. Its high detonation velocity and energy density make it a subject of interest for researchers studying high-energy-density materials (HEDMs). The compound’s properties are similar to those of other high-energy explosives, making it a valuable reference for comparative studies .
its sensitivity to moisture limits its practical applications .
Mechanism of Action
The mechanism of action of hexanitrohexaazatricyclododecanedione involves the rapid decomposition of the compound upon initiation, leading to the release of a large amount of energy. The molecular targets and pathways involved in this process include the breaking of nitrogen-oxygen bonds and the formation of highly reactive intermediates. These intermediates further decompose to produce gaseous products, resulting in a powerful explosion .
Comparison with Similar Compounds
HHTDD vs. HNIW (CL-20)
HNIW (Hexanitrohexaazaisowurtzitane) , a benchmark high-energy material, shares structural similarities with this compound but differs in cyclic geometry and nitro group arrangement.
Key Findings :
This compound vs. TNDGU (Tetranitrodiglycoluril)
TNDGU is a tetranitrated cyclic urea derivative with improved hydrolytic stability but reduced energy density compared to this compound.
Key Findings :
This compound vs. TNGU (Tetranitroglycoluril)
TNGU is another cyclic urea-based explosive studied alongside this compound for environmental degradation behavior.
Key Findings :
This compound vs. RDX and HMX
RDX (1,3,5-Trinitroperhydro-1,3,5-triazine) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) are conventional explosives.
| Property | This compound | RDX | HMX |
|---|---|---|---|
| Density (g/cm³) | 2.00–2.07 | 1.82 | 1.91 |
| Detonation Velocity | 9,546 m/s | 8,750 m/s | 9,100 m/s |
| Impact Sensitivity | H50 = 20.40 cm | H50 = 24 cm | H50 = 26 cm |
Key Findings :
- This compound’s detonation velocity surpasses both RDX and HMX, but its higher sensitivity limits its use in conventional munitions .
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